1,3'-Bipyridinium, 1',2'-dihydro-6'-hydroxy-4'-methyl-2'-oxo-, inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3’-Bipyridinium, 1’,2’-dihydro-6’-hydroxy-4’-methyl-2’-oxo-, inner salt is a chemical compound with a complex structure.
Vorbereitungsmethoden
The synthesis of 1,3’-Bipyridinium, 1’,2’-dihydro-6’-hydroxy-4’-methyl-2’-oxo-, inner salt involves several steps. The synthetic routes typically include the reaction of bipyridine derivatives with specific reagents under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,3’-Bipyridinium, 1’,2’-dihydro-6’-hydroxy-4’-methyl-2’-oxo-, inner salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various reactions. In biology, it has potential applications in studying cellular processes and as a probe for specific biomolecules. In medicine, it may be explored for its therapeutic potential in treating certain diseases. In industry, it can be used in the production of advanced materials and as a component in various chemical processes .
Wirkmechanismus
The mechanism of action of 1,3’-Bipyridinium, 1’,2’-dihydro-6’-hydroxy-4’-methyl-2’-oxo-, inner salt involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1,3’-Bipyridinium, 1’,2’-dihydro-6’-hydroxy-4’-methyl-2’-oxo-, inner salt can be compared with other similar compounds, such as milrinone and other bipyridinium derivatives. These compounds share some structural similarities but differ in their specific properties and applications. The uniqueness of 1,3’-Bipyridinium, 1’,2’-dihydro-6’-hydroxy-4’-methyl-2’-oxo-, inner salt lies in its specific functional groups and the resulting chemical behavior .
Eigenschaften
CAS-Nummer |
68532-86-5 |
---|---|
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
4-methyl-6-oxo-3-pyridin-1-ium-1-yl-1H-pyridin-2-olate |
InChI |
InChI=1S/C11H10N2O2/c1-8-7-9(14)12-11(15)10(8)13-5-3-2-4-6-13/h2-7H,1H3,(H-,12,14,15) |
InChI-Schlüssel |
HYBSZKBDXBJNKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC(=C1[N+]2=CC=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.